Ethyl 3-(2-oxocyclohexyl)propanoate
Overview
Description
Ethyl 3-(2-oxocyclohexyl)propanoate is a chemical compound with the linear formula C11H18O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The exact mass of the compound is unknown.
Molecular Structure Analysis
The molecular structure of Ethyl 3-(2-oxocyclohexyl)propanoate consists of an ester functional group attached to a cyclohexane ring . The ester is derived from a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
Ethyl 3-(2-oxocyclohexyl)propanoate has a molecular weight of 198.264 g/mol . It is soluble in DCM, Ethyl Acetate, and Methanol . Its density is 1.0350 g/cm3 . The boiling point is 140-143 °C at a pressure of 12 Torr .Scientific Research Applications
Synthesis Precursor
Ethyl 3-(2,4-dioxocyclohexyl)propanoate serves as a novel precursor in the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones. This process involves conventional protection, selective amidation, and deprotective-cyclization approaches. Additionally, a method for selective dehydrogenative aromatization of these diones has been developed to afford N-substituted 3,4-dihydro-7-hydroxyquinolin-2(1H)-ones and N-substituted 7-hydroxyquinolin-2(1H)-ones under mild conditions (Thakur, Sharma, & Das, 2015).
Polymorphism Study
A study on polymorphic forms of a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, provides insights into challenges in analytical and physical characterization techniques. Spectroscopic and diffractometric methods, including capillary powder X-ray diffraction and solid-state nuclear magnetic resonance, were applied to characterize subtle structural differences (Vogt et al., 2013).
Photochemical Reactions
In the realm of photochemistry, the ethyl 2-oxo-1-cyclohexanecarboxylate was studied for its reaction in different alcoholic solutions, leading to the formation of various ω-substituted esters. This study offers insights into the photochemical behavior of such compounds (Tokuda, Watanabe, & Itoh, 1978).
Stereoselective Bioreduction
A stereoselective bioreduction process using the short-chain dehydrogenase/reductase ChKRED12 was developed to produce enantiopure products from ethyl 3-oxo-3-(2-thienyl) propanoate. This process showcases the potential of chemo-enzymatic methods in producing high-value chiral intermediates (Ren et al., 2019).
Vinylogous Anomeric Effect
The vinylogous anomeric effect in 3-alkyl-2-chlorocyclohexanone oximes and oxime ethers, including ethyl derivatives, was investigated to understand their conformational behaviors and reactivity patterns (Denmark et al., 1990).
Safety And Hazards
Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, and avoid dust formation . It is also advised to wear personal protective equipment and ensure adequate ventilation .
properties
IUPAC Name |
ethyl 3-(2-oxocyclohexyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKILJJDTJQCBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312202 | |
Record name | Ethyl 3-(2-oxocyclohexyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-oxocyclohexyl)propanoate | |
CAS RN |
4095-02-7 | |
Record name | NSC251078 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-(2-oxocyclohexyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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